N-(5-chloro-2,4-dimethoxyphenyl)-N'-(3-methylphenyl)urea
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(3-methylphenyl)urea is a useful research compound. Its molecular formula is C16H17ClN2O3 and its molecular weight is 320.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0927701 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
Urea derivatives, including compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-N'-(3-methylphenyl)urea, have been synthesized and characterized to explore their chemical structures and potential functionalities. Studies have detailed the synthesis processes, spectral characterization, and molecular docking studies, aiming to understand their biological activity and potential for further application in fields such as agriculture, chemistry, and material science. For example, urea and thiourea derivatives have been synthesized to evaluate their antimicrobial and antioxidant activities, showcasing the versatility of urea derivatives in scientific research (Chandrasekhar et al., 2018).
Applications in Agriculture
Research on urea derivatives has also highlighted their application in agriculture, particularly as herbicides and growth regulators. The photocatalytic degradation of phenyl-urea herbicides, for example, has been investigated to understand the environmental fate of these compounds. Studies have focused on identifying degradation by-products and assessing the efficiency of degradation processes under different conditions (Amorisco et al., 2006). This research is crucial for developing environmentally friendly pest control methods and understanding the environmental impact of these chemicals.
Advancements in Material Science
Urea derivatives have been explored for their potential applications in material science, particularly in the development of new polymers and coatings. The study of the accelerating effect of urea derivatives on epoxy/dicyandiamide systems, for example, contributes to the development of materials with improved mechanical properties and curing times. This research provides valuable insights into the design of new materials for industrial applications, showcasing the multifunctional nature of urea derivatives (Wu Fei, 2013).
Environmental Science and Pollution Control
The environmental impact of urea derivatives, including their role as potential pollutants and their degradation in aquatic environments, has been a subject of study. Research on the analysis of triclocarban, a polychlorinated phenyl urea pesticide, in aquatic samples using liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) highlights the importance of monitoring and controlling the environmental presence of these compounds (Halden & Paull, 2004). This research is critical for assessing the ecological risk of urea derivatives and developing strategies for pollution control.
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(3-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10-5-4-6-11(7-10)18-16(20)19-13-8-12(17)14(21-2)9-15(13)22-3/h4-9H,1-3H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCRKBBUTDYVJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.